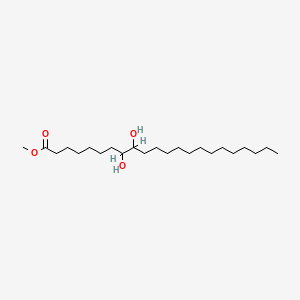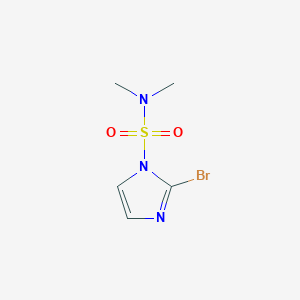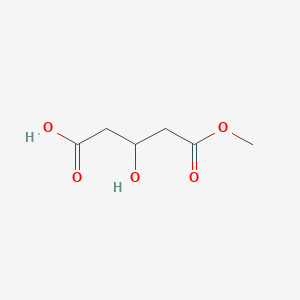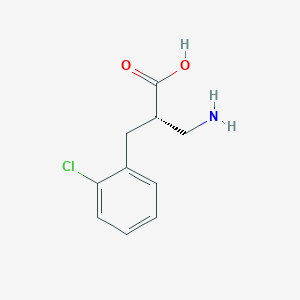![molecular formula C27H18FN3 B13975421 2-(6-Fluoro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13975421.png)
2-(6-Fluoro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Fluoro[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This specific compound is characterized by the presence of a fluoro-substituted biphenyl group and two phenyl groups attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 6-fluoro-1,1’-biphenyl-3-carboxylic acid and aniline derivatives can lead to the formation of the desired triazine compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents used in the laboratory synthesis are often optimized for industrial applications to enhance scalability and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The fluoro and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and acids or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.
Scientific Research Applications
2-(6-Fluoro[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in cancer treatment due to its potential anticancer properties.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(6-Fluoro[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobiphenyl: A simpler compound with a similar biphenyl structure but without the triazine ring.
4-Fluorobiphenyl: Another biphenyl derivative with the fluoro group in a different position.
6-Fluoro-2-(2’-fluoro-1,1’-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid: A compound with a quinolinecarboxylic acid structure, showing different biological activities.
Uniqueness
2-(6-Fluoro[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine is unique due to its combination of a fluoro-substituted biphenyl group and a triazine ring. This structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C27H18FN3 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-(4-fluoro-3-phenylphenyl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C27H18FN3/c28-24-17-16-22(18-23(24)19-10-4-1-5-11-19)27-30-25(20-12-6-2-7-13-20)29-26(31-27)21-14-8-3-9-15-21/h1-18H |
InChI Key |
CWYPDLOPQFNIFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


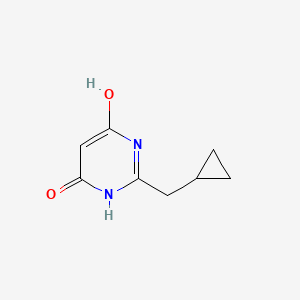
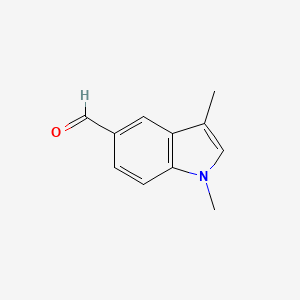
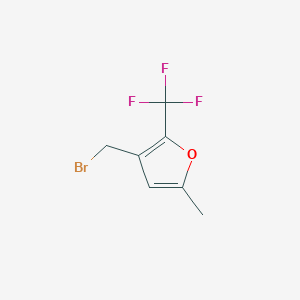


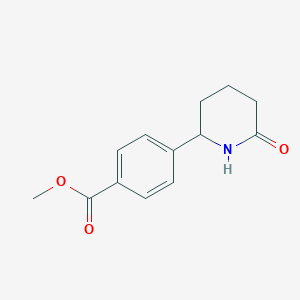
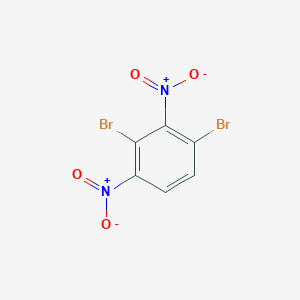
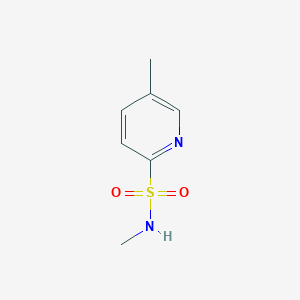
![5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13975396.png)
